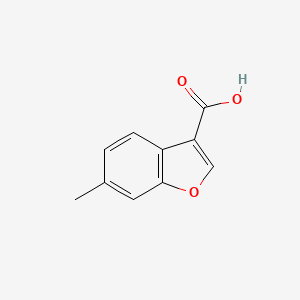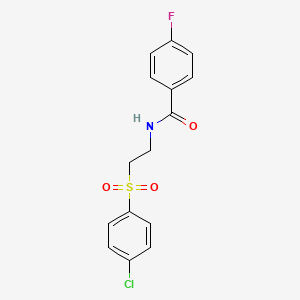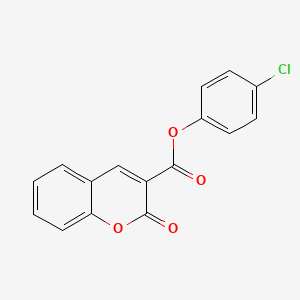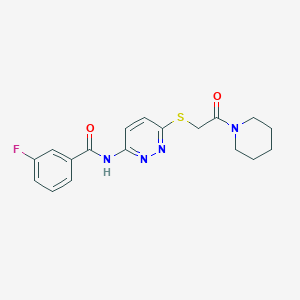![molecular formula C26H29ClN2O3S B2722426 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline CAS No. 1112296-11-3](/img/structure/B2722426.png)
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline is a useful research compound. Its molecular formula is C26H29ClN2O3S and its molecular weight is 485.04. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development of Antituberculosis Agents
Quinoline derivatives have shown promise in the development of selective inhibitors targeting Mycobacterium tuberculosis DNA gyrase, an essential enzyme for the bacterium's DNA replication, transcription, and recombination. In one study, a series of acridine and quinoline derivatives were synthesized and evaluated for their antimycobacterial activity. A specific compound demonstrated potent activity with minimal cytotoxicity, highlighting the potential of quinoline derivatives as antituberculosis agents (Brahmam Medapi, N. Meda, P. Kulkarni, P. Yogeeswari, D. Sriram, 2016).
Carbonic Anhydrase Inhibition
Novel benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are involved in various biological processes including pH regulation and CO2 transport. These compounds showed varying degrees of inhibition against human carbonic anhydrase isoforms I and II, indicating their potential in designing inhibitors for therapeutic applications (M. M. Al-Sanea, A. Elkamhawy, Sora Paik, Silvia Bua, So Ha Lee, M. Abdelgawad, E. Roh, Wagdy M. Eldehna, C. Supuran, 2019).
Antimicrobial and Antifungal Activities
Quinoline-based compounds have been synthesized with antimicrobial and antifungal properties. For instance, new quinoline-containing scaffolds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria, and antifungal activity, showing that certain compounds exhibited significant efficacy. This underlines the potential of quinoline derivatives in developing new antimicrobial and antifungal agents (IOSR Journals, A. Vora, P. J. Vora, 2012).
Photovoltaic Properties
Research into quinoline derivatives has extended into the field of organic electronics, with studies exploring their photovoltaic properties for potential use in organic-inorganic photodiode fabrication. The investigation of quinoline derivatives thin films has shown promising results in terms of their structural and optical properties, suggesting their applicability in enhancing the efficiency of photodiode devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Propiedades
IUPAC Name |
[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3S/c1-17(2)14-19-4-7-21(8-5-19)33(31,32)25-22-15-20(27)6-9-24(22)28-16-23(25)26(30)29-12-10-18(3)11-13-29/h4-9,15-18H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPFODJWCCHYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)


![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2722365.png)
